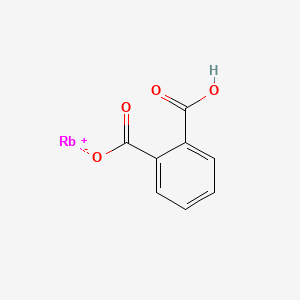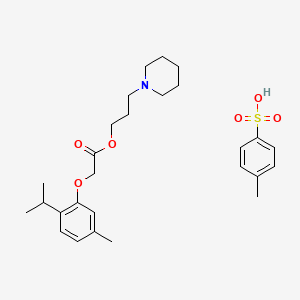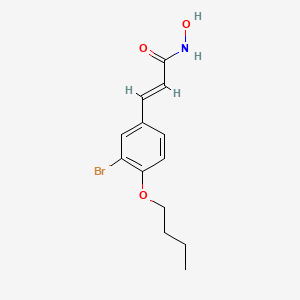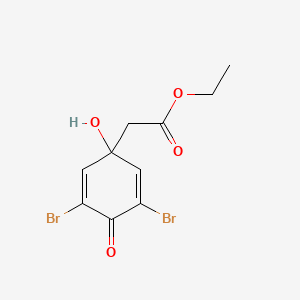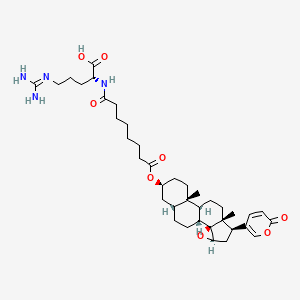
Resibufotoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Resibufotoxin is a potent bufadienolide compound found in the skin secretions of certain toad species, particularly those belonging to the genus Bufo . This compound is known for its cardiotoxic properties and has been studied for its potential therapeutic applications, particularly in traditional Chinese medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of resibufotoxin involves several steps, starting from simpler steroidal precursors. The key steps include the formation of the bufadienolide core structure, followed by specific functional group modifications to achieve the desired bioactivity . Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the bufadienolide ring system .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as the parotid glands of toads, remains a viable method. This involves the careful collection and purification of the toxin from toad secretions, followed by further refinement to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Resibufotoxin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different bioactivities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Resibufotoxin exerts its effects primarily through inhibition of the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This results in enhanced cardiac muscle contraction, which is the basis for its cardiotonic effects . The molecular targets include the sodium-potassium ATPase enzyme and associated ion channels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bufalin
- Bufotenine
- Bufotalin
- Cinobufagin
- Marinobufagin
Uniqueness
Resibufotoxin is unique among bufadienolides due to its specific structural features and potent bioactivity. Compared to other similar compounds, this compound has a distinct balance of cardiotoxic and therapeutic properties, making it a valuable compound for both research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
35455-32-4 |
|---|---|
Molekularformel |
C38H56N4O8 |
Molekulargewicht |
696.9 g/mol |
IUPAC-Name |
(2R)-5-(diaminomethylideneamino)-2-[[8-[[(1R,2S,4R,6R,7R,10S,11S,14S,16R)-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C38H56N4O8/c1-36-17-15-25(49-33(45)10-6-4-3-5-9-31(43)42-29(34(46)47)8-7-19-41-35(39)40)20-24(36)12-13-27-26(36)16-18-37(2)28(21-30-38(27,37)50-30)23-11-14-32(44)48-22-23/h11,14,22,24-30H,3-10,12-13,15-21H2,1-2H3,(H,42,43)(H,46,47)(H4,39,40,41)/t24-,25+,26+,27-,28-,29-,30-,36+,37-,38-/m1/s1 |
InChI-Schlüssel |
PRMSQJQRXAFMHG-IXUIALERSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)OC(=O)CCCCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)O |
Kanonische SMILES |
CC12CCC(CC1CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)OC(=O)CCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


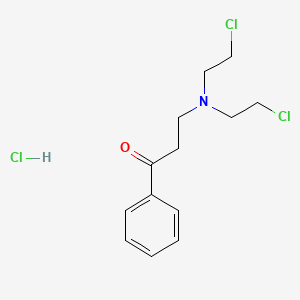
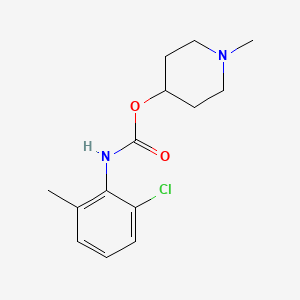
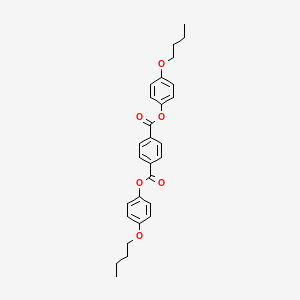
![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)

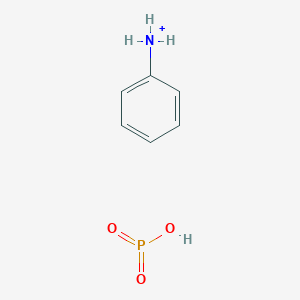
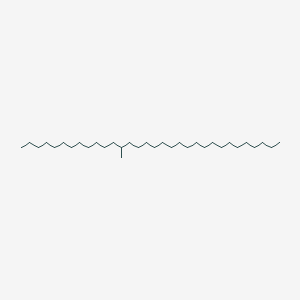
![[1-(3,4-Dimethoxy-phenyl)-3-hydroxymethyl-6,7-dimethoxy-naphthalen-2-yl]-methanol](/img/structure/B14687509.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)
